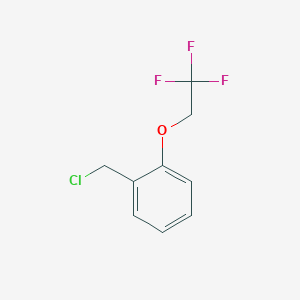
1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene, also known as CMTEB, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a member of the benzene family and is commonly used as a reagent in organic chemistry. In
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene is not fully understood, but it is believed to act as an alkylating agent, reacting with nucleophilic groups such as amino and thiol groups in proteins and DNA. This can lead to changes in the structure and function of these molecules, which can have both beneficial and detrimental effects.
Biochemical and Physiological Effects:
1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene has been shown to have a variety of biochemical and physiological effects. One study found that 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene can induce apoptosis, or programmed cell death, in cancer cells. Another study found that 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene can inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have potential applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene in lab experiments is its ability to selectively react with certain nucleophilic groups, allowing for precise modification of proteins and DNA. However, 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene in scientific research. One area of interest is the development of new drugs based on benzimidazole derivatives synthesized using 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene. Another area of interest is the use of 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene in the development of new fluorescent probes for the detection of reactive oxygen species. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene in the treatment of various diseases.
Conclusion:
In conclusion, 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene is a chemical compound that has potential applications in scientific research. Its ability to selectively react with certain nucleophilic groups makes it a valuable tool for the modification of proteins and DNA. Further research is needed to fully understand the mechanism of action and potential applications of 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene in the development of new drugs and the treatment of various diseases.
Synthesis Methods
The synthesis of 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene can be achieved through a series of chemical reactions. One common method involves the reaction of 1-chloromethyl-2-nitrobenzene with 2,2,2-trifluoroethanol in the presence of a catalyst such as zinc dust. The resulting product is then treated with a base such as sodium hydroxide to yield 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene.
Scientific Research Applications
1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene has been used in various scientific research applications, including the synthesis of novel compounds and the study of biological systems. One study found that 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene can be used as a reagent in the synthesis of benzimidazole derivatives, which have potential applications in the development of new drugs. Another study investigated the use of 1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene in the synthesis of fluorescent probes for the detection of reactive oxygen species in living cells.
properties
IUPAC Name |
1-(chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c10-5-7-3-1-2-4-8(7)14-6-9(11,12)13/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHSBXFWZKLQLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-2-(2,2,2-trifluoroethoxy)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2H-1,2,3-Benzotriazol-2-yl)-4-methylphenoxy]-acetic acid](/img/structure/B2499126.png)
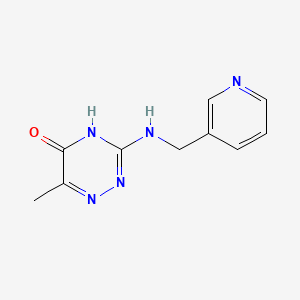
![[6-(dimethylamino)-9H-purin-9-yl]acetic acid](/img/structure/B2499128.png)
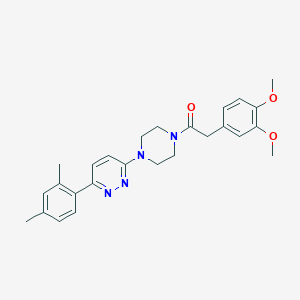
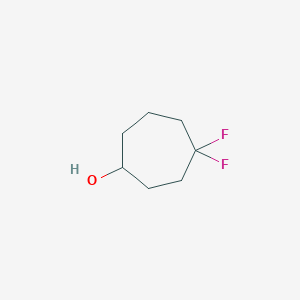
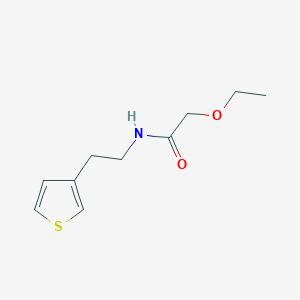
![2-[(E)-2-[5-(3-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzothiazole](/img/structure/B2499136.png)

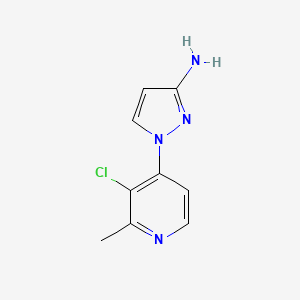
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2499143.png)

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2499146.png)
![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2499147.png)
![Ethyl 3-oxo-2,3-dihydrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B2499149.png)